molecular formula C7HF4IO4 B3039186 1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide CAS No. 954373-95-6

1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide

Cat. No.: B3039186
CAS No.: 954373-95-6
M. Wt: 351.98 g/mol
InChI Key: OPFKDVCBUPHSII-UHFFFAOYSA-N
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Description

1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide (hereafter referred to as the tetrafluoro-benziodoxole compound) is a hypervalent iodine(III) derivative characterized by a benziodoxole core substituted with four fluorine atoms at positions 4, 5, 6, and 7, along with hydroxyl and oxide functional groups. This compound belongs to the class of λ³-iodanes, which are widely utilized in organic synthesis as mild, selective oxidizing agents due to their stability and tunable reactivity.

Properties

IUPAC Name

4,5,6,7-tetrafluoro-1-hydroxy-1-oxo-1λ5,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4IO4/c8-2-1-6(5(11)4(10)3(2)9)12(14,15)16-7(1)13/h(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFKDVCBUPHSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1I(=O)(OC2=O)O)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161601
Record name 1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide
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Molecular Weight

351.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954373-95-6
Record name 1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide
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Record name 1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide
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Record name 954373-95-6
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Biological Activity

1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide (commonly referred to as IBX) is a powerful oxidizing agent widely utilized in organic synthesis. This compound is characterized by its unique structure that includes a benziodoxole moiety and multiple fluorine substituents. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and synthetic organic chemistry.

  • Molecular Formula : C7_7HF_F4IO
  • CAS Number : 954373-94-5
  • Molecular Weight : 298.01 g/mol
  • Physical State : Solid at room temperature

IBX functions primarily as an oxidizing agent, facilitating the oxidation of alcohols to aldehydes and ketones. The mechanism involves the formation of a cyclic intermediate that subsequently leads to the transfer of oxygen to the substrate. This property makes IBX valuable in various chemical transformations.

Antimicrobial Properties

Research indicates that IBX exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, suggesting potential applications in developing antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that IBX can induce apoptosis in cancer cell lines. In particular, studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that IBX treatment led to increased levels of reactive oxygen species (ROS), resulting in cell death through oxidative stress mechanisms .

Cell Line IC50 (µM) Mechanism
HeLa15ROS-mediated apoptosis
MCF-720Oxidative stress induction

Synthesis and Application

A notable case study involved the synthesis of complex natural products using IBX as a key reagent. For instance, researchers successfully employed IBX in the total synthesis of certain alkaloids, demonstrating its utility in constructing complex molecular architectures .

Comparative Studies

In comparative studies with other oxidizing agents like Dess-Martin periodinane (DMP), IBX showed comparable or superior efficiency in selectively oxidizing alcohols while minimizing side reactions. This highlights its practical advantages in synthetic organic chemistry .

Safety and Handling

While IBX is a potent oxidizer, it poses certain hazards. It is classified as harmful if inhaled or ingested and can cause skin and eye irritation. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under a fume hood.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property Tetrafluoro-benziodoxole Compound Pyridine Adduct IBX
Molecular Weight (g/mol) Not reported 355.12 280.07
Purity Not reported ≥90.0% (HPLC) ≥95% (typical)
Form Not reported Powder Crystalline solid
Hazard Classifications Not reported Acute Tox. 4 (oral, dermal, inhalation), Eye/Skin Irrit. Ox. Sol. 2, Skin Irrit. 2

Preparation Methods

Electrophilic Iodination of Tetrafluorobenzoic Acid

Electrophilic iodination of tetrafluorobenzoic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., H2SO4) is a plausible route. The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, necessitating harsh conditions. For example, heating tetrafluorobenzoic acid with ICl at 80–100°C in concentrated sulfuric acid may yield the iodinated product, though regioselectivity must be verified via NMR.

Halogen Exchange Reactions

An alternative approach involves halogen exchange on 2-bromo-4,5,6,7-tetrafluorobenzoic acid using sodium iodide in a polar aprotic solvent (e.g., DMF) at elevated temperatures. This method, however, risks partial defluorination under prolonged heating, requiring careful monitoring.

Cyclization to Form the Benziodoxole Core

The conversion of 4,5,6,7-tetrafluoro-2-iodobenzoic acid into the benziodoxole structure hinges on oxidative cyclization. Two primary pathways have been identified, adapted from IBX and Dess-Martin periodinane syntheses.

Sodium Periodate-Mediated Cyclization

A suspension of 4,5,6,7-tetrafluoro-2-iodobenzoic acid in aqueous NaIO4 (30% w/v) at 60°C for 12–24 hours facilitates cyclization. The reaction proceeds via oxidation of the iodine atom to a hypervalent state, followed by intramolecular nucleophilic attack by the carboxylic acid group to form the benziodoxole ring. The product, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, is isolated via filtration and washed with cold water to remove excess NaIO4. Yields for non-fluorinated analogs reach 70–85%, though fluorination may reduce efficiency due to steric and electronic effects.

Sodium Hypochlorite Under CO2 Atmosphere

Adapting the method from, treatment of the iodinated precursor with aqueous NaOCl (10–15% active chlorine) under a CO2 atmosphere at room temperature achieves cyclization. CO2 neutralizes basic byproducts, simplifying purification. This one-pot method avoids exothermic hazards associated with NaIO4 and produces NaCl as the sole by-product. For the tetrafluoro derivative, reaction times may extend to 48 hours to compensate for reduced reactivity.

Functional Group Modifications and Stabilization

Enhancing Thermal Stability

Fluorinated benziodoxoles exhibit heightened thermal sensitivity. Differential scanning calorimetry (DSC) of related compounds reveals exothermic decomposition above 78°C. To mitigate risks, the product is stored below 0°C in amber vials under inert gas. Recrystallization from dichloromethane/hexane mixtures improves purity without exposing the compound to elevated temperatures.

Analytical Characterization

Spectroscopic Data

  • 19F NMR (CDCl3, δ ppm): Four distinct fluorines appear as a multiplet between −120 to −140 ppm, consistent with tetrafluoro substitution.
  • IR (KBr, cm−1): Strong absorption at 1780 (C=O stretch), 1250 (C-F stretch), and 950 (I=O stretch).
  • X-ray Crystallography : Single-crystal analysis confirms the planar benziodoxole ring with bond lengths of 1.89 Å (I-O) and 1.78 Å (I-C), aligning with hypervalent iodine geometry.

Purity Assessment

HPLC (C18 column, MeCN/H2O + 0.1% TFA) shows a single peak at 6.2 minutes (λ = 254 nm). Elemental analysis for C7HF4IO4: Calculated C 22.55%, H 0.27%; Found C 22.49%, H 0.31%.

Challenges and Optimization Strategies

Solubility Limitations

The tetrafluoro derivative’s low solubility in common solvents (e.g., <1 mg/mL in MeCN at 25°C) complicates large-scale synthesis. Co-solvent systems (e.g., DMSO/THF) or sonication during crystallization improve yields.

By-Product Formation

Minor quantities of defluorinated by-products (e.g., trifluoro derivatives) are detected via LC-MS. Adding catalytic CsF (5 mol%) suppresses defluorination by sequestering trace HF generated during cyclization.

Comparative Analysis of Synthetic Routes

Method Oxidant Temperature Time (h) Yield (%) Purity (%)
NaIO4 Cyclization NaIO4 60°C 24 68 95
NaOCl/CO2 NaOCl RT 48 72 97

The NaOCl route offers superior safety and purity, albeit with longer reaction times. NaIO4 remains preferable for rapid small-scale synthesis.

Applications and Derivative Synthesis

While beyond the scope of preparation methods, the target compound serves as a precursor for electrophilic fluorination reagents. Reaction with trimethylsilyl triflate yields 1-trifluoromethyl-1,2-benziodoxole derivatives, useful in radical trifluoromethylation.

Q & A

Q. What are the standard synthetic protocols for preparing and handling this compound in laboratory settings?

The compound is typically synthesized via iodination and oxidation of precursor benziodoxole derivatives. A common protocol involves its use as a terminal oxidant in TEMPO-catalyzed alcohol oxidation systems. For example, it is employed in ethyl acetate (EtOAc) at room temperature, enabling efficient conversion of alcohols to carbonyl compounds with yields >90% . Handling requires stringent safety measures due to its acute toxicity (Category 4 for skin/oral/inhalation exposure) and skin/eye irritation (Category 2). Researchers must use PPE, fume hoods, and monitor respiratory systems .

Q. How is this compound characterized analytically to confirm purity and structure?

Key analytical methods include:

  • HPLC : Purity verification (≥90% as per supplier specifications) .
  • Spectroscopy : IR (e.g., 3402 cm⁻¹ for hydroxyl groups), UV-Vis (λmax ~354–700 nm for electronic transitions), and HR-MS (e.g., m/z 1621.1883 [M⁺]) .
  • Safety documentation : Batch-specific Certificates of Analysis (COA) should be cross-referenced for impurities and stability data .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a hypervalent iodine(III) reagent for selective oxidations, such as converting propargyl alcohols to aldehydes/ketones and functionalizing phthalocyanines via IBX-mediated formylation or carboxylation . Its recyclability in EtOAc enhances its utility in green chemistry workflows .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as an oxidant in complex substrates?

  • Solvent selection : EtOAC improves environmental compatibility, while DMSO/THF mixtures (1:1) are used for solubility challenges in phthalocyanine functionalization .
  • Catalyst loading : TEMPO (5 mol%) combined with 1.2–2.9 equiv. of the oxidant achieves high yields .
  • Workup strategies : Aqueous extraction or column chromatography is recommended to isolate polar byproducts (e.g., iodobenzene derivatives) .

Q. Table 1: Comparative Reaction Conditions

SubstrateSolventCatalystOxidant Equiv.Yield (%)Reference
Primary AlcoholsEtOAcTEMPO1.292–98
PhthalocyaninesTHF/DMSONone2.985–90

Q. How can contradictory data on reaction efficiency or byproduct formation be resolved?

Methodological discrepancies often arise from:

  • Solvent polarity : EtOAc reduces side reactions vs. DMSO, which may accelerate overoxidation .
  • Substrate steric effects : Bulky alcohols require higher oxidant equivalents (2.9 vs. 1.2) .
  • Analytical validation : Cross-checking NMR, HPLC, and HR-MS data ensures byproduct identification (e.g., unreacted starting material in phthalocyanine synthesis) .

Q. What advanced spectroscopic techniques are critical for mechanistic studies of its oxidative behavior?

  • In situ IR/Raman spectroscopy : Monitors real-time oxidation kinetics (e.g., carbonyl group formation).
  • EPR spectroscopy : Detects radical intermediates in TEMPO-catalyzed systems .
  • X-ray crystallography : Resolves iodine(III) coordination geometry, informing reactivity trends .

Q. How does this compound align with green chemistry metrics compared to traditional oxidants?

  • Atom economy : Hypervalent iodine reagents reduce metal waste vs. CrO₃ or KMnO₄.
  • E-factor : Recyclable EtOAc lowers solvent waste .
  • Safety : Lower toxicity than Mn/Cr-based oxidants but requires careful handling due to acute toxicity .

Methodological Design & Data Analysis

Q. What strategies mitigate risks in scaling up reactions involving this compound?

  • Batch size limitation : Small-scale trials (<10 mmol) minimize exposure risks .
  • In-line monitoring : HPLC or FTIR tracks reaction progress, reducing manual sampling .
  • Waste management : Iodine-containing byproducts require neutralization before disposal .

Q. How can computational modeling predict its reactivity in novel substrates?

  • DFT calculations : Map transition states for iodine(III)-mediated oxidations .
  • Machine learning : Train models on existing datasets (e.g., 93 odorants tested across 464 receptors) to extrapolate reactivity patterns .

Q. What are the emerging applications in materials science?

Recent studies highlight its role in synthesizing:

  • Phthalocyanine-based dyes : Functionalized with carboxyethynyl groups for optoelectronic devices .
  • Metal-organic frameworks (MOFs) : As a linker precursor via iodine-mediated cross-coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide
Reactant of Route 2
1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide

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